Floramultine
Overview
Description
Floramultine is an isoquinoline alkaloid originally isolated from C. speciosum . It inhibits butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), with Kis values of 23.44 and 151.3 µM, respectively .
Molecular Structure Analysis
This compound has a molecular formula of C21H25NO5 . The molecule contains a total of 55 bonds, including 30 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 12 aromatic bonds, 3 six-membered rings, 1 seven-membered ring, 1 ten-membered ring, 3 eleven-membered rings, 1 tertiary amine (aliphatic), 2 aromatic hydroxyls, and 3 ethers (aromatic) .Physical And Chemical Properties Analysis
This compound is soluble in Methanol or DMSO . It has a molecular weight of 371.43 . More specific physical and chemical properties such as melting point, boiling point, and pKa are not provided in the search results .Scientific Research Applications
Neurodegenerative Disease Research
Floramultine has been identified as an inhibitor of both butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), enzymes involved in cholinergic function . This property makes it a potential candidate for the study of neurodegenerative diseases like Alzheimer’s, where cholinesterase inhibitors are used to manage symptoms by increasing the levels of acetylcholine in the brain.
Antimicrobial Agent Discovery
The structural complexity of this compound makes it a candidate for antimicrobial agent research. Its ability to inhibit specific enzymes could be harnessed to develop new treatments for bacterial or fungal infections.
Each of these applications represents a unique field of research where this compound’s properties could be utilized to advance scientific understanding and develop new therapeutic strategies. The information provided here is based on the known biochemical properties of this compound and its classification as an isoquinoline alkaloid . Further research and experimentation would be necessary to fully explore these potential applications.
Mechanism of Action
Target of Action
Floramultine, an isoquinoline alkaloid, primarily targets butyrylcholinesterase (BChE) and acetylcholinesterase (AChE) . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in muscle contraction, heart rate, memory, and other functions.
Mode of Action
This compound interacts with its targets, BChE and AChE, by inhibiting their activity . The inhibition constants (Ki) for BChE and AChE are 23.44 µM and 151.3 µM, respectively . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration and prolonging its effects.
properties
IUPAC Name |
(10R)-3,4,16-trimethoxy-11-methyl-11-azatetracyclo[8.7.1.02,7.014,18]octadeca-1(18),2,4,6,14,16-hexaene-5,17-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-22-8-7-12-10-15(25-2)19(24)18-16(12)13(22)6-5-11-9-14(23)20(26-3)21(27-4)17(11)18/h9-10,13,23-24H,5-8H2,1-4H3/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MITMOIGRCVEHJP-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CCC4=CC(=C(C(=C43)OC)OC)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C3=C2[C@H]1CCC4=CC(=C(C(=C43)OC)OC)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Floramultine and where is it found?
A1: this compound, also known as Bechuanine or Merenderine depending on its enantiomeric form [, , ], is a naturally occurring alkaloid. It was first isolated from the Australian plant Kreysigia multiflora [, ]. Further research identified its presence in other plants like Colchicum autumnale, C. latifolium, and C. macedonicum [].
Q2: What is unique about the chemical structure of this compound?
A2: this compound belongs to a class of compounds known as C-homoaporphines []. This structural classification is based on the presence of a characteristic seven-membered ring within its core structure.
Q3: Has the absolute configuration of this compound been determined?
A3: Yes, the absolute configuration of (–)-floramultine has been established through spectroscopic analysis and confirmed by synthesis [, ].
Q4: Have any other alkaloids been found alongside this compound?
A4: Yes, several other alkaloids have been isolated from the same plant sources as this compound. In Kreysigia multiflora, these include (RS)-Kreysigine and (–)-multifloramine, both also classified as C-homoaporphines, and Kreysiginone, a benzo[de]quinoline-7-spirocyclohexadienone []. In various Colchicum species, this compound has been found alongside other alkaloids like Colchicine and 10,11-epoxycolchicine [].
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